2-chloro-N-methylbenzamide
Overview
Description
2-chloro-N-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a chlorine atom attached to the benzene ring and a methyl group attached to the nitrogen atom of the amide group
Preparation Methods
Synthetic Routes and Reaction Conditions
2-chloro-N-methylbenzamide can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzoyl chloride with methylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .
Another method involves the use of n-butyllithium in tetrahydrofuran and hexane at low temperatures, followed by the addition of methyl 2-oxo-2-phenylacetate . This method provides a high yield of the desired product under controlled conditions.
Industrial Production Methods
Industrial production of this compound often involves the direct condensation of carboxylic acids with amines using a catalyst. This method is advantageous due to its simplicity, high yield, and eco-friendly nature. The use of ultrasonic irradiation as a green technology further enhances the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions typically occur in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Condensation Reactions: Catalysts such as acids or bases are used to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction can produce different amide derivatives.
Scientific Research Applications
2-chloro-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other industrial materials .
Mechanism of Action
The mechanism of action of 2-chloro-N-methylbenzamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and the biological system in which it is studied. The exact pathways and targets involved vary based on the specific application and research context .
Comparison with Similar Compounds
2-chloro-N-methylbenzamide can be compared with other similar compounds, such as:
N-methylbenzamide: Lacks the chlorine atom, resulting in different chemical properties and reactivity.
2-chlorobenzamide: Lacks the methyl group on the nitrogen atom, affecting its biological activity and chemical behavior.
N-methyl-2-chlorobenzamide: Similar structure but with different substitution patterns, leading to variations in its applications and reactivity
Properties
IUPAC Name |
2-chloro-N-methylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-10-8(11)6-4-2-3-5-7(6)9/h2-5H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITXNDDPDABTCBO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00324516 | |
Record name | 2-chloro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00324516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3400-31-5 | |
Record name | NSC406902 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406902 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-N-methylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00324516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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